molecular formula C14H15F4N3OS B2383883 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol CAS No. 828285-15-0

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2383883
CAS No.: 828285-15-0
M. Wt: 349.35
InChI Key: DAQKBVYNUTUNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a phenyl group substituted with a tetrafluoropropoxy moiety and an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using a halogenated phenyl derivative.

    Attachment of the tetrafluoropropoxy moiety: This step involves the reaction of the phenyl-substituted triazole with a tetrafluoropropyl halide under basic conditions.

    Introduction of the ethyl group: The final step involves the alkylation of the triazole ring with an ethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced triazole derivatives, reduced phenyl derivatives

    Substitution: Substituted triazole or phenyl derivatives

Scientific Research Applications

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The phenyl and tetrafluoropropoxy groups may enhance the compound’s binding affinity and specificity for certain biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

    4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the tetrafluoropropoxy moiety.

    4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol: The compound .

Uniqueness

The presence of the tetrafluoropropoxy moiety in this compound imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-ethyl-3-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4N3OS/c1-2-21-11(19-20-13(21)23)10-5-3-4-9(6-10)7-22-8-14(17,18)12(15)16/h3-6,12H,2,7-8H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQKBVYNUTUNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC(=C2)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.